molecular formula C19H19NO3S B6041671 methyl 4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzoate

methyl 4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzoate

Cat. No. B6041671
M. Wt: 341.4 g/mol
InChI Key: AXYCIQOKYWWQPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzoate is a chemical compound that has gained popularity in scientific research due to its unique properties. It is a thiazolidinone derivative that has been synthesized to explore its potential as a drug candidate.

Mechanism of Action

Methyl 4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzoate works by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are responsible for inflammation, pain, and fever. By inhibiting COX-2, methyl 4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzoate reduces inflammation and pain.
Biochemical and Physiological Effects:
Methyl 4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzoate has been found to have a number of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes. It has also been found to reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. In addition, it has been shown to reduce the proliferation of cancer cells and induce apoptosis.

Advantages and Limitations for Lab Experiments

Methyl 4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzoate has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. It has also been found to be non-toxic and well-tolerated in animal studies. However, its solubility in water is limited, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of methyl 4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzoate. One potential area of research is its use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has also been suggested that it may have potential as an anti-cancer agent. In addition, further studies are needed to explore its potential as a treatment for diabetes and other inflammatory conditions. Finally, there is a need for further research to optimize the synthesis method and improve the solubility of the compound.

Synthesis Methods

The synthesis of methyl 4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzoate involves the reaction of 2-phenylethylamine with ethyl 4-chloro-3-nitrobenzoate to form ethyl 4-[3-nitro-4-(2-phenylethyl)phenyl]butanoate. The nitro group is then reduced to an amino group using palladium on carbon and hydrogen gas. The resulting amine is then reacted with thioglycolic acid to form the thiazolidinone ring, and the ester group is hydrolyzed to form the final product.

Scientific Research Applications

Methyl 4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzoate has been extensively studied for its potential use as a drug candidate. It has been found to have anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use in the treatment of diabetes, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

methyl 4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3S/c1-23-19(22)16-9-7-15(8-10-16)18-20(17(21)13-24-18)12-11-14-5-3-2-4-6-14/h2-10,18H,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXYCIQOKYWWQPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2N(C(=O)CS2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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